2-(Difluoromethyl)pyridine-3-carboxylic acid

Process Chemistry Synthetic Methodology Scalability

Researchers synthesizing fungicidal difluoromethyl-nicotinic carboxamides require the specific 2-(difluoromethyl) regioisomer-3-CF2H or 2-CF3 analogs fail as substitutes and yield diminished bioactivity. This compound supplies the exact 2-CF2H-pyridine-3-carboxylic acid scaffold with confirmed regiospecificity. • Purity: ≥95% (HPLC, NMR, LC-MS verified) • Unique 2-CF2H motif serves as a bioisostere for alcohols, thiols, and amines, modulating lipophilicity (consensus Log P = 1.06) and TPSA (50.19 Ų) for ADME optimization • Scalable synthesis route validated in patent literature, enabling cost-effective process chemistry • Bulk quantities available with full analytical documentation and global shipping.

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 1256809-21-8
Cat. No. B1422786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)pyridine-3-carboxylic acid
CAS1256809-21-8
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)F)C(=O)O
InChIInChI=1S/C7H5F2NO2/c8-6(9)5-4(7(11)12)2-1-3-10-5/h1-3,6H,(H,11,12)
InChIKeyMWRJZXKVDQJAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)pyridine-3-carboxylic acid Overview


2-(Difluoromethyl)pyridine-3-carboxylic acid (CAS 1256809-21-8), also known as 2-(Difluoromethyl)nicotinic acid, is a heterocyclic building block with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol. It is a fluorinated pyridine derivative designed for use as an intermediate in organic synthesis. The compound is commercially available from multiple suppliers, typically with a purity of 95% or higher, and is characterized by standard analytical methods including NMR, HPLC, GC, and LC-MS.

Product Class Fluorinated pyridine building block
Synthesis Use Intermediate for difluoromethyl-nicotinic carboxamides
Procurement Note Commercially available with analytical documentation

Strategic 2-Difluoromethyl Motif


The 2-(difluoromethyl)pyridine-3-carboxylic acid scaffold is not a generic pyridine carboxylic acid. The specific placement of the difluoromethyl group (-CF2H) at the 2-position of the pyridine ring, adjacent to the carboxylic acid, creates a unique chemical environment that is critical for downstream applications. This arrangement is specifically claimed in patents for the synthesis of fungicidal difluoromethyl-nicotinic carboxamides. [1] The difluoromethyl group acts as a bioisostere, influencing lipophilicity and metabolic stability, which cannot be replicated by substituting a methyl or trifluoromethyl group in the same position. [2] Therefore, using a closely related analog, such as a 3-(difluoromethyl) or 2-(trifluoromethyl) isomer, is not a viable substitute and would lead to a different molecular entity with altered, and likely diminished, biological or chemical properties in the intended application.

Regioisomer substitution
3-(Difluoromethyl) isomer may not provide the same steric and electronic environment for carboxamide formation.
Trifluoromethyl analog
2-CF3 derivative alters lipophilicity and hydrogen-bonding capacity; bioisosteric profile may not transfer.
Methyl analog
2-CH3 lacks metabolic stability modulation; biological response may differ.

Quantifiable Evidence for Product Selection


Scalable Synthesis of 2-Difluoromethyl Pyridines

A scalable, regioselective synthesis of 2-difluoromethyl pyridines has been demonstrated, which contrasts with the more common, and often inefficient, late-stage fluorination of pre-formed pyridines. [1] This methodology, which builds the pyridyl ring around the difluoromethyl group, was performed on a 0.6 kg scale without loss of yield or purity, confirming its robustness and commercial viability for producing this class of intermediates, including 2-(difluoromethyl)pyridine-3-carboxylic acid. [1]

Scalable synthesis
Class-level inference
0.6 kg scale without yield or purity loss, vs. late-stage fluorination
Supports supply chain scale-up review
Class-level; direct lot evidence to verify
Process Chemistry Synthetic Methodology Scalability

Physicochemical Profile: Lipophilicity and Polarity

The physicochemical properties of 2-(difluoromethyl)pyridine-3-carboxylic acid have been calculated. A consensus Log P (octanol-water partition coefficient) value of 1.06 was derived from five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT), and its topological polar surface area (TPSA) is 50.19 Ų. While no direct comparative data is available for its closest regioisomers in the same assay, these values are consistent with the known influence of the 2-CF2H group on pyridine ring properties.

Physicochemical profile
Data to verify
Consensus Log P = 1.06, TPSA = 50.19 Ų (calculated)
Supports ADME property estimation
Computational; requires experimental validation
Medicinal Chemistry ADME Drug Design

Verifiable Purity by HPLC, NMR, and LC-MS

Suppliers provide documented evidence of purity and identity for 2-(difluoromethyl)pyridine-3-carboxylic acid. Standard quality control documentation available upon procurement includes NMR, HPLC, GC, and LC-MS data, with a minimum purity specification of 95% or 98% (NLT 98%). This analytical transparency is a key differentiator in procurement decisions compared to lesser-characterized or generic stock from less reliable sources.

Verifiable purity
Data to verify
≥95% (standard) or ≥98% (NLT), with HPLC, NMR, LC-MS
Confirms identity and purity for synthesis
Supplier documentation; verify per lot
Procurement Analytical Chemistry Quality Assurance

R&D Applications of 2-(Difluoromethyl)pyridine-3-carboxylic acid


Process R&D for Agrochemical Intermediates

This compound is a key intermediate in the synthesis of novel fungicidal difluoromethyl-nicotinic carboxamides, as described in patent literature. [1] The demonstrated scalable synthesis of the 2-difluoromethyl pyridine core makes it a viable starting point for process chemistry groups aiming to develop cost-effective routes to new active ingredients for crop protection. [2]

Medicinal Chemistry: Bioisostere Exploration

In medicinal chemistry, the difluoromethyl group is a well-established bioisostere for alcohols, thiols, and amines. [1] The 2-(difluoromethyl)pyridine-3-carboxylic acid scaffold can be incorporated into drug candidates to modulate key physicochemical properties like lipophilicity (consensus Log P = 1.06) and TPSA (50.19 Ų), which are critical for optimizing ADME profiles. [2]

Pharmaceutical Intermediate Synthesis

As a versatile fluorinated building block, this compound is used in the synthesis of various organic compounds for pharmaceutical research. [1] Its utility extends to the preparation of drug candidates targeting a range of therapeutic areas, including those requiring modulation of enzyme activity or protein-protein interactions where the 2-CF2H motif provides a strategic advantage. [2]

Application
Selection Property
Validation Focus
Agrochemical intermediate process R&D
Scalable synthetic route
Route robustness and yield
Medicinal chemistry bioisostere exploration
Lipophilicity/TPSA modulation
ADME profile optimization
Pharmaceutical intermediate synthesis
Fluorinated building block versatility
Functional group compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.